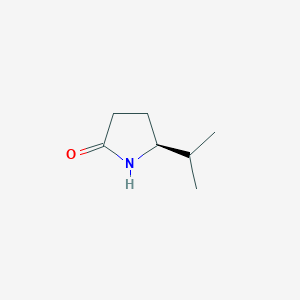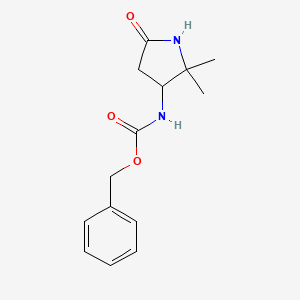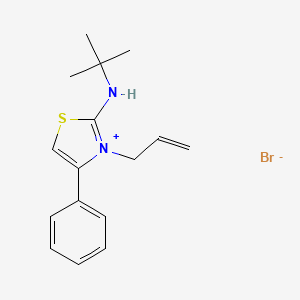amine hydrochloride CAS No. 2140306-02-9](/img/structure/B2817249.png)
[(3,3-Difluorocyclobutyl)methyl](isopropyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,3-Difluorocyclobutyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 2140306-02-9 . It has a molecular weight of 199.67 . The IUPAC name for this compound is N-((3,3-difluorocyclobutyl)methyl)propan-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “(3,3-Difluorocyclobutyl)methylamine hydrochloride” is 1S/C8H15F2N.ClH/c1-6(2)11-5-7-3-8(9,10)4-7;/h6-7,11H,3-5H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “(3,3-Difluorocyclobutyl)methylamine hydrochloride” has a molecular weight of 199.67 . It is stored under refrigerated conditions . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study by Ryabukhin et al. (2018) outlines an approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including amines. They demonstrate that ethyl 3,3-difluorocyclobutanecarboxylate serves as a convenient common synthetic intermediate for obtaining target derivatives. This indicates the potential of (3,3-Difluorocyclobutyl)methylamine hydrochloride in the synthesis of various chemical compounds (Ryabukhin et al., 2018).
Applications in Material Science
Aghamali̇yev et al. (2018) discuss the synthesis of specific aminocompounds, including their purification and transformation into hydrochloride salts. These compounds are then tested as thermostabilizers for polypropylene, suggesting a role for (3,3-Difluorocyclobutyl)methylamine hydrochloride in material science, particularly in enhancing the stability of polymers (Aghamali̇yev et al., 2018).
Biological and Microbiological Effects
The study by Shimi and Shoukry (1975) explores the effect of a related compound, N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, on Bacillus subtilis cells, indicating that derivatives of (3,3-Difluorocyclobutyl)methylamine hydrochloride might have biological and antimicrobial applications (Shimi & Shoukry, 1975).
Surface Modification and Microfluidic Devices
Soper et al. (2002) discuss the modification of surfaces, such as poly(methyl methacrylate) and poly(carbonate), for microfluidic systems using amino-functionalization. This implies potential applications in surface chemistry and microfluidic device fabrication, where (3,3-Difluorocyclobutyl)methylamine hydrochloride could play a role in the modification of surfaces (Soper et al., 2002).
Eigenschaften
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-6(2)11-5-7-3-8(9,10)4-7;/h6-7,11H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISILAWFYAIYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CC(C1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2817173.png)
![(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2817175.png)



![Methyl 6-chloro-3-[methyl(4-methylcyclohexyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2817180.png)


![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)
![2-(4-Chlorophenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide](/img/structure/B2817189.png)